molecular formula C24H22ClNO2 B11507585 N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide

N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide

Cat. No.: B11507585
M. Wt: 391.9 g/mol
InChI Key: SYCJJZCFLPECIA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound with a complex structure It features a chlorophenoxy group, a phenyl group, and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common approach is the reaction of 4-chlorophenol with phenylboronic acid in the presence of a palladium catalyst to form 4-(4-chlorophenoxy)phenyl. This intermediate is then reacted with cyclopentanone to form the cyclopentane ring. Finally, the carboxamide group is introduced through a reaction with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the chlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenoxy)phenyl]acetamide
  • N-[4-(4-chlorophenoxy)phenyl]benzamide
  • N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzenesulfonamide

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentane ring and carboxamide group differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22ClNO2

Molecular Weight

391.9 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C24H22ClNO2/c25-19-8-12-21(13-9-19)28-22-14-10-20(11-15-22)26-23(27)24(16-4-5-17-24)18-6-2-1-3-7-18/h1-3,6-15H,4-5,16-17H2,(H,26,27)

InChI Key

SYCJJZCFLPECIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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